molecular formula C23H42N2O3 B12594531 N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-86-5

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine

Cat. No.: B12594531
CAS No.: 627522-86-5
M. Wt: 394.6 g/mol
InChI Key: NSXHYVIHYCMBHP-UHFFFAOYSA-N
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Description

N¹-[(3,4,5-Trimethoxyphenyl)methyl]-N²-undecylethane-1,2-diamine is a synthetic diamino compound featuring a 3,4,5-trimethoxyphenylmethyl group at the N¹ position and a long undecyl chain (C11) at the N² position of an ethane-1,2-diamine backbone. The trimethoxyphenyl moiety is a common pharmacophore in antimitotic agents, such as combretastatins and benzothiophene derivatives, where it contributes to tubulin-binding activity .

Properties

CAS No.

627522-86-5

Molecular Formula

C23H42N2O3

Molecular Weight

394.6 g/mol

IUPAC Name

N'-[(3,4,5-trimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine

InChI

InChI=1S/C23H42N2O3/c1-5-6-7-8-9-10-11-12-13-14-24-15-16-25-19-20-17-21(26-2)23(28-4)22(18-20)27-3/h17-18,24-25H,5-16,19H2,1-4H3

InChI Key

NSXHYVIHYCMBHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Preparation Methods

Grignard Reaction

One effective method for synthesizing N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves a Grignard reaction. This method typically includes the following steps:

  • Reagents Required :

    • 3,4,5-trimethoxybenzyl bromide
    • Undecylamine
    • Magnesium turnings
    • Anhydrous ether (as a solvent)
  • Procedure :

    • In a dry flask under an inert atmosphere (nitrogen), magnesium turnings are added to anhydrous ether.
    • The bromide is then slowly introduced while stirring to form the Grignard reagent.
    • After complete formation of the Grignard reagent, undecylamine is added dropwise.
    • The reaction mixture is stirred at room temperature for several hours.
    • The product is then purified through standard extraction techniques.

Amination Reaction

Another method involves direct amination of a suitable precursor:

  • Reagents Required :

    • Aldehyde or ketone derivative of undecane
    • Trimethoxyphenylmethylamine
    • Catalysts such as palladium or nickel
  • Procedure :

    • The aldehyde or ketone is reacted with trimethoxyphenylmethylamine in the presence of a catalyst.
    • The reaction typically occurs under hydrogen atmosphere to facilitate the amination process.
    • The product can be isolated using standard filtration and crystallization techniques.

Cyclization Method

Cyclization provides another avenue for synthesis:

  • Reagents Required :

    • A suitable di-amino precursor
    • Trimethoxybenzaldehyde
    • Acid catalyst (e.g., hydrochloric acid)
  • Procedure :

    • The di-amino precursor is mixed with trimethoxybenzaldehyde in the presence of an acid catalyst.
    • The mixture is heated to promote cyclization.
    • Upon completion, the product can be isolated and purified.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%)
Grignard Reaction Magnesium, Trimethoxybenzyl bromide, Undecylamine Inert atmosphere, Room temperature Variable
Amination Reaction Aldehyde/Ketone derivative, Trimethoxyphenylmethylamine Hydrogen atmosphere Variable
Cyclization Method Di-amino precursor, Trimethoxybenzaldehyde Heated with acid catalyst Variable

The choice of preparation method significantly affects the yield and purity of this compound.

  • Grignard reactions are known for their high reactivity and can yield high-purity products; however, they require strict moisture control.

  • Amination reactions can be more straightforward but may involve complex purification steps depending on by-products formed during the reaction.

  • Cyclization methods offer an alternative that can simplify synthesis through fewer steps but may lead to lower yields due to side reactions.

The synthesis of this compound presents multiple pathways each with distinct advantages and challenges. Careful selection of reagents and conditions is crucial for optimizing yield and purity in practical applications. Future research should focus on refining these methods further to enhance efficiency and reduce costs associated with large-scale production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The undecyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

N¹-[(4-Chlorophenyl)(phenyl)methyl]-N²-(2-methylpropyl)ethane-1,2-diamine (CAS 23892-44-6)

  • Structure : Features a 4-chlorophenyl-phenylmethyl group at N¹ and an isobutyl group at N².
  • Molecular Formula : C₁₉H₂₅ClN₂.
  • Key Differences : The absence of a trimethoxyphenyl group and a shorter branched alkyl chain (isobutyl vs. undecyl) may reduce tubulin-binding affinity and alter solubility.
  • Relevance : Demonstrates how halogenated aromatic groups and branched alkyl chains impact physicochemical properties .

N¹,N²-Diphenylethane-1,2-diamine

  • Structure : Phenyl groups at both N¹ and N² positions.
  • Molecular Formula : C₁₄H₁₆N₂.
  • Key Differences : Symmetrical substitution with phenyl groups contrasts with the asymmetric trimethoxyphenyl/undecyl substitution in the target compound. This symmetry may limit cellular uptake compared to the lipophilic undecyl chain .

Compounds with Trimethoxyphenyl Pharmacophores

Combretastatin A-4 Prodrugs (e.g., Sodium Phosphate Derivative 1n)

  • Structure : 3,4,5-Trimethoxyphenyl linked to a stilbene core.
  • Key Differences : The stilbene backbone (vs. ethane-1,2-diamine) and phosphate prodrug modification enhance water solubility.
  • Biological Activity : Combretastatin A-4 derivatives exhibit potent antimitotic effects (GI₅₀ < 10 nM in some cancer cell lines) but face challenges in solubility, addressed via prodrug formulations .

Benzothiophene Acrylonitrile Derivatives (e.g., Compound 32)

  • Structure : Trimethoxyphenyl group attached to a benzothiophene-acrylonitrile scaffold.
  • Biological Activity: GI₅₀ values range from <10 nM to >100 nM in NCI-60 cancer cell lines. Notably, these compounds overcome P-glycoprotein-mediated drug resistance, a significant advantage over conventional chemotherapeutics .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents Solubility GI₅₀ (nM) References
Target Compound C₂₉H₄₄N₂O₃ 480.67 N¹: 3,4,5-Trimethoxyphenylmethyl; N²: C11 Low (predicted) N/A
N¹-[(4-Chlorophenyl)(phenyl)methyl]-N²-(2-methylpropyl)ethane-1,2-diamine C₁₉H₂₅ClN₂ 316.87 N¹: 4-Chlorophenyl-phenylmethyl; N²: Isobutyl Low N/A
Combretastatin A-4 Sodium Phosphate (1n) C₁₈H₁₉O₈PNa₂ 464.28 Stilbene core with phosphate prodrug High <10
Benzothiophene Acrylonitrile (Compound 32) C₂₀H₁₈N₂O₃S 366.43 Benzothiophene-acrylonitrile scaffold Moderate <10–100

Key Observations :

Alkyl Chain Impact : The undecyl chain in the target compound may improve membrane permeability compared to shorter chains (e.g., isobutyl in CAS 23892-44-6) but could reduce aqueous solubility.

Solubility Challenges : Unlike combretastatin prodrugs, the target compound lacks hydrophilic modifications, likely necessitating formulation strategies for clinical use .

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